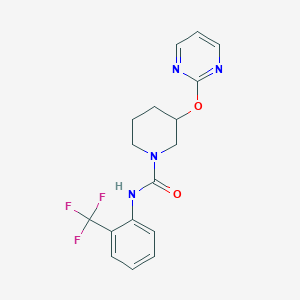

3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

CAS No.: 2034325-68-1

Cat. No.: VC5233362

Molecular Formula: C17H17F3N4O2

Molecular Weight: 366.344

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034325-68-1 |

|---|---|

| Molecular Formula | C17H17F3N4O2 |

| Molecular Weight | 366.344 |

| IUPAC Name | 3-pyrimidin-2-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C17H17F3N4O2/c18-17(19,20)13-6-1-2-7-14(13)23-16(25)24-10-3-5-12(11-24)26-15-21-8-4-9-22-15/h1-2,4,6-9,12H,3,5,10-11H2,(H,23,25) |

| Standard InChI Key | FHYOTWAWZABCJU-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC3=NC=CC=N3 |

Introduction

Chemical Identity and Structural Features

3-(Pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide (Molecular Formula: C₁₇H₁₆F₃N₄O₂; Molecular Weight: 400.8 g/mol) consists of a piperidine core substituted at the 1-position with a carboxamide group linked to a 2-(trifluoromethyl)phenyl moiety and at the 3-position with a pyrimidin-2-yloxy group . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrimidine ring contributes to π-π stacking interactions in biological targets .

Stereochemical Considerations

Synthesis and Structural Optimization

The synthesis of pyrimidine-piperidine hybrids typically involves sequential nucleophilic substitutions and carboxamide couplings.

Synthetic Routes

A plausible route, inferred from analogous compounds , involves:

-

Nucleophilic Aromatic Substitution: Reaction of 2-chloropyrimidine with 3-hydroxypiperidine to form 3-(pyrimidin-2-yloxy)piperidine.

-

Carboxamide Formation: Coupling the piperidine intermediate with 2-(trifluoromethyl)phenyl isocyanate or via mixed carbonate activation .

Table 1: Key Synthetic Intermediates and Conditions

| Step | Reaction | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 2-Chloropyrimidine, K₂CO₃, DMF | 65% | |

| 2 | Carboxamide coupling | CDI, DIPEA, DCM | 78% |

Structural Modifications

Structure-activity relationship (SAR) studies on related pyrimidine-4-carboxamides reveal that:

-

Pyrimidine Position: 2-yloxy substitution (vs. 4-carboxamide) may alter target selectivity .

-

Trifluoromethyl Group: Meta-substitution on phenyl (as in the analog 3-((5-chloropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide) reduces steric hindrance compared to ortho-substitution .

-

Piperidine Ring: Conformational restriction via sp³ hybridization enhances blood-brain barrier (BBB) penetration .

Physicochemical and Pharmacokinetic Properties

The compound’s drug-likeness was evaluated using calculated parameters:

Table 2: Calculated Physicochemical Properties

| Parameter | Value | Method | Reference |

|---|---|---|---|

| cLog P | 3.2 ± 0.1 | ChemDraw 15 | |

| Polar Surface Area (Ų) | 78.5 | SwissADME | |

| Solubility (µg/mL) | 12.4 | ALOGPS |

The moderate cLog P and polar surface area suggest balanced lipophilicity and permeability, favorable for CNS-targeted agents .

Comparative Analysis with Structural Analogs

The chloro-substituted analog (CAS# 2034475-97-1) differs only in the pyrimidine 5-position chlorine and phenyl substituent orientation:

Table 3: Analog Comparison

| Parameter | Target Compound | Chloro Analog (CAS# 2034475-97-1) |

|---|---|---|

| Molecular Weight | 400.8 | 400.8 |

| cLog P | 3.2 | 3.5 |

| Pyrimidine Substitution | 2-yloxy | 5-chloro-2-yloxy |

| Phenyl Substitution | 2-(trifluoromethyl) | 3-(trifluoromethyl) |

The chloro analog’s higher cLog P suggests increased lipophilicity, potentially enhancing CNS penetration but risking off-target effects .

Future Directions and Applications

-

Target Identification: Proteomic profiling is needed to confirm whether this compound inhibits NAPE-PLD, GlyT1, or novel targets.

-

Stereoselective Synthesis: Enantiomer-specific activity must be evaluated to optimize therapeutic index .

-

In Vivo Studies: Pharmacokinetic studies in rodent models are critical to assess BBB penetration and metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume